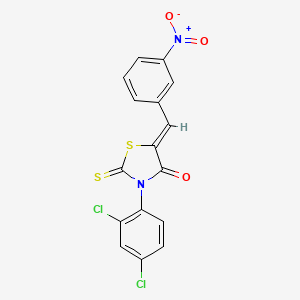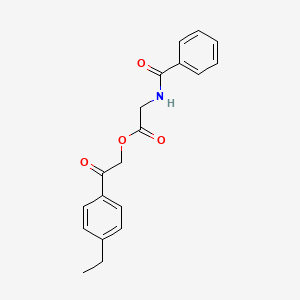
3-(2,4-dichlorophenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-dichlorophenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as DNTB, is a synthetic compound that has been widely used in scientific research due to its unique chemical structure and properties. This compound belongs to the thiazolidinone family and has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The exact mechanism of action of 3-(2,4-dichlorophenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that 3-(2,4-dichlorophenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one exerts its biological activities by modulating various signaling pathways. For instance, 3-(2,4-dichlorophenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been reported to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. Moreover, 3-(2,4-dichlorophenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been found to activate the Nrf2/ARE pathway, which is responsible for the regulation of antioxidant responses.
Biochemical and Physiological Effects:
3-(2,4-dichlorophenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. Moreover, 3-(2,4-dichlorophenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, 3-(2,4-dichlorophenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Advantages and Limitations for Lab Experiments
3-(2,4-dichlorophenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. Moreover, 3-(2,4-dichlorophenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its biological activities and has shown promising results in various scientific research fields. However, there are some limitations to using 3-(2,4-dichlorophenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments. For instance, the exact mechanism of action of 3-(2,4-dichlorophenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, which may limit its potential applications. Moreover, the effects of 3-(2,4-dichlorophenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one may vary depending on the cell type and experimental conditions used.
Future Directions
There are several future directions for the study of 3-(2,4-dichlorophenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. Firstly, further studies are needed to elucidate the exact mechanism of action of 3-(2,4-dichlorophenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. Secondly, more research is needed to explore the potential applications of 3-(2,4-dichlorophenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one in various scientific research fields, including inflammation, oxidative stress, and cancer. Moreover, the development of novel derivatives of 3-(2,4-dichlorophenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one with improved biological activities may be a promising direction for future research. Finally, the evaluation of the pharmacokinetics and pharmacodynamics of 3-(2,4-dichlorophenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one in vivo may provide valuable insights into its potential therapeutic applications.
Synthesis Methods
The synthesis of 3-(2,4-dichlorophenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 2,4-dichlorophenyl isothiocyanate with 3-nitrobenzaldehyde in the presence of a base, followed by the addition of thiosemicarbazide. The resulting product is then treated with acetic anhydride to yield 3-(2,4-dichlorophenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. This method has been reported to be efficient and yields high purity of 3-(2,4-dichlorophenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one.
Scientific Research Applications
3-(2,4-dichlorophenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its biological activities and has shown promising results in various scientific research fields. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, 3-(2,4-dichlorophenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been reported to have antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, 3-(2,4-dichlorophenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has shown anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
properties
IUPAC Name |
(5Z)-3-(2,4-dichlorophenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2N2O3S2/c17-10-4-5-13(12(18)8-10)19-15(21)14(25-16(19)24)7-9-2-1-3-11(6-9)20(22)23/h1-8H/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFKLTKYMSXISC-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N(C(=S)S2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/C(=O)N(C(=S)S2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorophenyl)-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-tert-butyl-N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B5218964.png)
![4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5218980.png)

![2-(4-chlorophenyl)-2-oxoethyl 4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoate](/img/structure/B5219002.png)
![5-(2-phenylethyl)-3-{[2-(1-piperidinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5219006.png)
methanone](/img/structure/B5219014.png)

![3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide](/img/structure/B5219024.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B5219033.png)
![2-methyl-5-(4-methylphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B5219035.png)
![N-[2-(4-chlorophenoxy)ethyl]-N'-(4-ethylphenyl)ethanediamide](/img/structure/B5219055.png)
![3-phenoxy-N-{1-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5219059.png)
![ethyl 4-(4-chlorophenyl)-2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-3-thiophenecarboxylate](/img/structure/B5219062.png)
![N-[2-(4-methoxyphenyl)-1-methylethyl]cycloheptanamine](/img/structure/B5219069.png)